molecular formula C13H14O5 B14398275 Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate CAS No. 87722-78-9

Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate

Cat. No.: B14398275
CAS No.: 87722-78-9
M. Wt: 250.25 g/mol
InChI Key: UUTUQTDBZRAEIP-UHFFFAOYSA-N
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Description

Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a propanoyl group and an acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Material: 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propanoyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.

    Reduction: Formation of 6-(1-hydroxypropan-2-yl)-2H-1,3-benzodioxol-5-yl acetate.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.

    Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. The benzodioxole ring structure allows for interactions with various biological pathways, contributing to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: Similar structure but with a bromine atom instead of a propanoyl group.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains an aldehyde group instead of an acetate moiety.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains an amine group and is used in different applications.

Uniqueness

Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group and acetate moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

87722-78-9

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 2-(6-propanoyl-1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C13H14O5/c1-3-10(14)9-6-12-11(17-7-18-12)4-8(9)5-13(15)16-2/h4,6H,3,5,7H2,1-2H3

InChI Key

UUTUQTDBZRAEIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1CC(=O)OC)OCO2

Origin of Product

United States

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